molecular formula C13H10BrFO B2738747 1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene CAS No. 1355171-43-5

1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene

Cat. No.: B2738747
CAS No.: 1355171-43-5
M. Wt: 281.124
InChI Key: BFIMPPAIHJQTTO-UHFFFAOYSA-N
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Description

1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene ( 1355171-43-5) is a specialized small-molecule building block with the molecular formula C₁₃H₁₀BrFO and a molecular weight of 281.12 g/mol . This compound is structurally characterized by a fluorine-substituted benzene ring connected via an ether linkage to a second benzene ring featuring a reactive bromomethyl (-CH₂Br) group . This benzyl bromide moiety is a key functional handle, making the compound a valuable electrophilic intermediate in organic synthesis and medicinal chemistry research. It is primarily used in nucleophilic substitution reactions, including alkylations and the synthesis of more complex structures via cross-coupling, facilitating the exploration of structure-activity relationships in drug discovery programs . The compound is classified as hazardous and carries the GHS Signal Word "Danger" with Hazard Statements H314 and H290, indicating it causes severe skin burns and eye damage and may be corrosive to metals . Proper handling requires the use of personal protective equipment and adherence to the stated precautionary statements. This product is intended for research applications and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. The product is typically managed with cold-chain transportation protocols to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-(3-fluorophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-9-10-4-6-12(7-5-10)16-13-3-1-2-11(15)8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIMPPAIHJQTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Bromomethyl Phenoxy 3 Fluorobenzene

Strategies for Aromatic Ether Formation in Synthesis

The creation of the aryl-O-aryl bond is the foundational step in synthesizing the precursor to the final product. Several robust catalytic and non-catalytic methods are available for this transformation, each with distinct advantages and mechanistic pathways. These methods include nucleophilic aromatic substitution, copper-catalyzed Ullmann condensations, and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Fluoroaryl Ether Linkages

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for forming aryl ethers. The mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com For the reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to a suitable leaving group. acs.orgmasterorganicchemistry.com

In the context of synthesizing the 1-fluoro-3-(4-methylphenoxy)benzene backbone, an SNAr approach would typically involve reacting a phenoxide nucleophile with a halo- or nitro-substituted fluorobenzene. However, the fluorine atom on the 3-fluorophenol precursor is not sufficiently activated by other groups on the ring to serve as an effective leaving group in a standard SNAr reaction. masterorganicchemistry.com Conversely, while fluorine can act as an excellent leaving group in SNAr when the ring is activated, the target precursor lacks the necessary strong electron-withdrawing groups to facilitate this reaction under mild conditions. chemistrysteps.commasterorganicchemistry.com

Table 1: Representative Conditions for SNAr Reactions in Diaryl Ether Synthesis

Aryl HalideNucleophileBaseSolventTemperature (°C)Yield (%)
1-Fluoro-4-nitrobenzenePhenol (B47542)K2CO3DMF150~95
1-Fluoro-2-nitrobenzene2-BromophenolK2CO3DMFRT-10090
2-FluoroanisoleIsobutyronitrileKHMDSTHF6099

Note: This table presents general examples of SNAr conditions for diaryl ether or related C-O bond formations to illustrate typical reaction parameters. Data is compiled from representative literature. orgsyn.orgrsc.org

Ullmann-type Coupling and Modified Copper-Catalyzed Etherification Routes

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. synarchive.comwikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (typically >200°C) and stoichiometric amounts of copper powder. beilstein-journals.org

Modern modifications of the Ullmann-type reaction have significantly improved its applicability by employing soluble copper(I) salts (e.g., CuI, CuBr) in the presence of a base and often a chelating ligand. These advancements allow the reaction to proceed at lower temperatures and with catalytic amounts of copper, enhancing functional group tolerance. beilstein-journals.orgarkat-usa.org For the synthesis of 1-fluoro-3-(4-methylphenoxy)benzene, this could involve the coupling of 1-bromo-3-fluorobenzene with p-cresol or, alternatively, 3-fluorophenol with 4-bromotoluene.

The reaction is typically performed in a polar, high-boiling solvent like DMF, NMP, or nitrobenzene with a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The addition of ligands like N,N-dimethylglycine or phenanthroline can accelerate the reaction, allowing for milder conditions. beilstein-journals.org

Table 2: Comparison of Classical and Modern Ullmann Coupling Conditions

ParameterClassical Ullmann CondensationModern Ligand-Accelerated Ullmann Coupling
Copper Source Stoichiometric Copper PowderCatalytic Cu(I) salts (e.g., CuI)
Temperature High (~200 °C)Moderate (90-140 °C)
Ligand Typically noneN,N- or N,O-chelating ligands (e.g., N,N-dimethylglycine)
Solvent High-boiling polar solvents (e.g., Nitrobenzene)Polar aprotic (DMF, NMP) or non-polar (Toluene, Xylene)
Substrate Scope Limited, requires activated aryl halidesBroader, including electron-rich substrates

This table provides a generalized comparison of Ullmann-type reaction conditions. wikipedia.orgbeilstein-journals.orgarkat-usa.org

Palladium-Catalyzed Cross-Coupling Methods for Aryl Ether Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, represent a powerful and versatile method for forming diaryl ethers. organic-chemistry.orgrug.nl This methodology offers significant advantages over traditional methods, including milder reaction conditions, broader substrate scope, excellent functional group tolerance, and the use of catalytic quantities of the metal. libretexts.org

The reaction involves the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a specialized phosphine (B1218219) ligand, and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich biaryl phosphine ligands (e.g., tBu-XPhos, RuPhos) being particularly effective.

The synthesis of the 1-fluoro-3-(4-methylphenoxy)benzene precursor via this method would involve reacting 1-bromo-3-fluorobenzene with p-cresol. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the phenoxide, and finally, reductive elimination to yield the diaryl ether product and regenerate the Pd(0) catalyst. libretexts.org Common bases used include strong, non-nucleophilic bases like NaOtBu, or weaker carbonate bases like Cs₂CO₃ or K₃PO₄ for more sensitive substrates. libretexts.orgresearchgate.net

Table 3: Key Components in Buchwald-Hartwig C-O Coupling

ComponentExamplesFunction
Palladium Precatalyst Pd2(dba)3, Pd(OAc)2, Preformed G1-G4 precatalystsSource of the active Pd(0) catalyst.
Ligand tBu-XPhos, SPhos, RuPhos, BINAPStabilizes the Pd center and facilitates oxidative addition and reductive elimination.
Base NaOtBu, K3PO4, Cs2CO3, LHMDSDeprotonates the phenol to form the active nucleophile.
Aryl Partner 1 Aryl Bromide, Iodide, Chloride, or TriflateElectrophilic partner in the coupling reaction.
Aryl Partner 2 PhenolNucleophilic partner after deprotonation.

This table summarizes the essential components for a typical Buchwald-Hartwig C-O cross-coupling reaction. rug.nllibretexts.org

Other Etherification Protocols and Their Adaptability

While metal-catalyzed methods are often preferred for diaryl ether synthesis, other protocols can be considered. The Williamson ether synthesis, a classic SN2 reaction, is primarily used for preparing alkyl ethers from an alkoxide and an alkyl halide. Its direct application to form diaryl ethers is generally not feasible because aryl halides are unreactive toward SN2 attack. However, a modified approach where a phenoxide displaces a halide from a benzylic position is viable. In the context of the target molecule, this is less relevant for forming the core ether linkage but is a key consideration for potential side reactions if a bromomethyl group is present during the etherification step.

Selective Benzylic Bromination Techniques

Once the diaryl ether precursor, 1-fluoro-3-(4-methylphenoxy)benzene, is synthesized, the final step is the selective introduction of a bromine atom at the benzylic position of the methyl group. This transformation requires conditions that favor free-radical substitution over electrophilic aromatic substitution on the electron-rich aromatic rings.

Free Radical Bromination of Methyl Arene Precursors

The most effective and widely used method for selective benzylic bromination is the Wohl-Ziegler reaction. wikipedia.orgthermofisher.com This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or UV light. masterorganicchemistry.comchadsprep.com NBS is favored over molecular bromine (Br₂) because it provides a low, steady concentration of bromine radicals, which minimizes competitive and undesired electrophilic addition to the aromatic rings. chemistrysteps.comorganic-chemistry.org

The reaction proceeds via a free-radical chain mechanism:

Initiation: The radical initiator (e.g., AIBN - azobisisobutyronitrile, or benzoyl peroxide) decomposes upon heating to form initial radicals. These radicals then react with trace amounts of HBr to generate bromine radicals (Br•). chemistrysteps.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group. This step is highly selective because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring, making the benzylic C-H bond weaker than other C-H bonds. The benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the brominated product and a new bromine radical, which continues the chain. chemistrysteps.comorganic-chemistry.org

Termination: The reaction concludes when radicals combine with each other.

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), although safer alternatives like trifluorotoluene are now often used due to the toxicity of CCl₄. wikipedia.orgmasterorganicchemistry.com Careful control of the stoichiometry of NBS is important to prevent over-bromination, which can lead to the formation of dibromomethyl byproducts. nih.govscientificupdate.com

Table 4: Typical Conditions for Wohl-Ziegler Benzylic Bromination

SubstrateBrominating AgentInitiatorSolventConditionsTypical Yield (%)
TolueneNBS (1.1 eq)AIBN (cat.)CCl4Reflux, 2-4 h80-90
4-MethylanisoleNBS (1.0 eq)Benzoyl Peroxide (cat.)Benzene (B151609)Reflux, 6 h~75
1-Fluoro-3-(4-methylphenoxy)benzeneNBS (1.0-1.2 eq)AIBN or Benzoyl Peroxide (cat.)CCl4 or TrifluorotolueneReflux, light irradiationHigh

This table presents representative conditions for the Wohl-Ziegler bromination of various methyl arenes. wikipedia.orgthermofisher.commasterorganicchemistry.com

Alternative Halogenation Methods for Benzylic Positions

The conversion of the methyl group in the precursor, 1-(4-methylphenoxy)-3-fluorobenzene, to a bromomethyl group is a critical step. While N-bromosuccinimide (NBS) in the presence of a radical initiator is the most common method, several alternative approaches can be employed for benzylic halogenation.

One alternative is the use of elemental bromine (Br₂) under photochemical conditions. This method, however, can be less selective than using NBS and may lead to the formation of di- and tri-brominated byproducts, as well as aromatic bromination if the conditions are not carefully controlled. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, and initiated by UV light.

Furthermore, innovative methods are continually being developed. For instance, the use of bromotrichloromethane (BrCCl₃) in the presence of a peroxide initiator can also effect benzylic bromination. The choice of method often depends on the specific substrate, desired selectivity, and scale of the reaction.

A comparison of common benzylic bromination reagents is presented below:

Reagent/ConditionAdvantagesDisadvantages
NBS/AIBN or lightHigh selectivity for benzylic position, mild conditionsPotential for side reactions if impurities are present in NBS
Br₂/lightInexpensive reagentLower selectivity, risk of over-halogenation and aromatic bromination
PBr₃ (on alcohol)High yield for alcohol to bromide conversionRequires an additional step to form the benzylic alcohol
SOBr₂ (on alcohol)Good for converting alcohols to bromidesAlso requires a pre-functionalized substrate

Multi-Step Synthetic Sequences and Optimization

Convergent and Linear Synthesis Strategies

A linear synthesis would involve the sequential modification of a single starting material. For example, one could start with 3-fluorophenol, perform an etherification with a p-tolyl-containing electrophile, and then carry out the benzylic bromination.

Alternatively, a convergent synthesis would involve the separate synthesis of two or more fragments that are then combined in a later step. In the context of 1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene, a convergent approach could involve the synthesis of 3-fluorophenol and 4-(bromomethyl)phenylboronic acid, which are then coupled using a palladium-catalyzed cross-coupling reaction. However, a more common and practical approach would be the Williamson ether synthesis or an Ullmann condensation.

For the Williamson ether synthesis, two main pathways are possible:

Reaction of the sodium salt of 3-fluorophenol with 4-methylbenzyl bromide.

Reaction of the sodium salt of p-cresol with 1-bromo-3-fluorobenzene.

The choice between these pathways would depend on the relative reactivity and availability of the starting materials.

The Ullmann condensation provides another robust method for the formation of the diaryl ether linkage, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures.

The subsequent benzylic bromination of the resulting 1-(4-methylphenoxy)-3-fluorobenzene is a well-established transformation, as detailed in the previous section.

A comparison of these two main strategies for the diaryl ether formation is outlined below:

Synthetic StrategyDescriptionKey Reagents
Williamson Ether SynthesisSN2 reaction between a phenoxide and an alkyl or aryl halide.Sodium hydride (NaH) or other strong base, aryl/alkyl halide, phenol.
Ullmann CondensationCopper-catalyzed reaction between a phenol and an aryl halide.Copper catalyst (e.g., CuI, CuO), base (e.g., K₂CO₃), high-boiling solvent.

Chemo- and Regioselectivity Considerations in Synthesis

Chemoselectivity is a critical consideration during the benzylic bromination step. The goal is to selectively brominate the methyl group without affecting the diaryl ether linkage or the aromatic rings. Radical bromination using NBS is highly chemoselective for the benzylic position due to the stability of the resulting benzylic radical intermediate.

Regioselectivity is primarily a concern during the formation of the diaryl ether precursor, 1-(4-methylphenoxy)-3-fluorobenzene. When reacting 3-fluorophenol with a para-substituted toluene derivative, the ether linkage will form at the phenolic oxygen, which is a highly predictable outcome. If starting from substituted benzenes and introducing the functional groups, the directing effects of the existing substituents would be paramount. For instance, in the bromination of fluorobenzene, the fluorine atom is an ortho-, para-director, meaning that obtaining the meta-bromo-fluoro isomer in high yield from this route would be challenging. Therefore, starting with precursors that already have the desired substitution pattern is the most effective strategy.

Isolation and Purification Methodologies for Synthetic Studies

The isolation and purification of this compound from the reaction mixture are essential to obtain a product of high purity. Following the benzylic bromination, the crude reaction mixture will typically contain the desired product, unreacted starting material, the succinimide byproduct (if NBS is used), and potentially some over-brominated species.

A typical workup procedure involves:

Filtration: The succinimide byproduct is often insoluble in the reaction solvent (e.g., CCl₄) and can be removed by filtration.

Aqueous Wash: The filtrate is then washed with an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to neutralize any acidic byproducts like HBr. This is followed by washing with water and then brine to remove any remaining water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

The crude product is then typically purified by one of the following methods:

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification.

Flash Column Chromatography: This is a very common technique for purifying organic compounds. The crude product is loaded onto a silica gel column and eluted with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. The desired product will separate from impurities based on its polarity.

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Benzylic Bromide Moiety

The primary site of chemical reactivity in 1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene is the carbon-bromine bond of the bromomethyl group. As a benzylic halide, it is significantly more reactive than a simple alkyl halide. This enhanced reactivity stems from the ability of the adjacent phenyl ring to stabilize the transition states of both SN1 and SN2 reactions. In an SN1 mechanism, the formation of the intermediate benzyl (B1604629) carbocation is favored due to resonance delocalization of the positive charge into the aromatic ring. quora.compearson.com For an SN2 reaction, the p-orbitals of the phenyl ring can overlap with the p-orbitals in the trigonal bipyramidal transition state, lowering its energy. The specific pathway taken depends on factors such as the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic rings. stackexchange.com

Nucleophilic Substitution Reactions (SN1/SN2) with Heteroatom Nucleophiles

The electrophilic benzylic carbon is susceptible to attack by a wide array of heteroatom nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-phosphorus bonds. These reactions are fundamental in synthetic chemistry for building more complex molecular architectures.

This compound is expected to react readily with various nitrogen-based nucleophiles to yield the corresponding benzylamine (B48309) derivatives. These reactions can proceed with primary and secondary amines, ammonia, or azide (B81097) anions. researchgate.netorganic-chemistry.org The reaction with amines typically follows a second-order kinetic profile, consistent with an SN2 mechanism, especially with strong, unhindered amine nucleophiles. researchgate.net Electron-donating groups on the nucleophilic amine increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net

An alternative and often high-yielding route to the primary amine involves a two-step sequence starting with the substitution of the bromide with sodium azide to form a benzylic azide. This transformation is often efficient and can be performed in a one-pot fashion followed by a subsequent reaction, such as a copper-catalyzed cycloaddition. nih.govnih.gov The intermediate azide can then be reduced to the primary amine, [4-(3-Fluorophenoxy)phenyl]methanamine, using standard reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

NucleophileReagent(s)Product TypeTypical Conditions
Primary/Secondary AmineR¹R²NHSubstituted BenzylaminePolar solvent (e.g., MeOH, DMF), Base (optional)
Azide IonSodium Azide (NaN₃)Benzyl AzideDMF or Acetone/Water, Room Temp to 60 °C

The formation of benzyl ethers from this compound can be readily achieved via the Williamson ether synthesis. organic-chemistry.org This reaction involves the treatment of an alcohol or a phenol (B47542) with a strong base to form the corresponding alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide ion. pearson.comorganic-chemistry.org Given the reactivity of the benzylic bromide, this substitution proceeds efficiently under mild conditions.

Similarly, esterification can be accomplished by reacting the benzylic bromide with a carboxylate salt (R-COO⁻), typically the sodium or potassium salt of a carboxylic acid. The carboxylate anion serves as an oxygen nucleophile, attacking the benzylic carbon to form a benzyl ester.

NucleophileReagent(s)Product TypeTypical Conditions
Alkoxide/PhenoxideROH / R'OH + Base (e.g., NaH)Benzyl EtherAprotic solvent (e.g., THF, DMF)
CarboxylateRCOOH + Base (e.g., K₂CO₃)Benzyl EsterPolar aprotic solvent (e.g., DMF)

Benzylic thioethers can be synthesized from this compound using various sulfur nucleophiles. A common and effective method involves the reaction with thiourea (B124793) to form an isothiuronium (B1672626) salt intermediate, which is then hydrolyzed under basic conditions to generate the thiol or, in a one-pot procedure, reacted with another halide to form an unsymmetrical thioether. arkat-usa.org Direct reaction with thiols (R-SH) in the presence of a base also provides a straightforward route to the corresponding thioethers (Ar-CH₂-SR). researchgate.netnih.gov

Phosphorylation can be achieved through reactions with phosphate (B84403) or phosphite (B83602) nucleophiles. For instance, the Arbuzov reaction, while typically involving trialkyl phosphites and alkyl halides, can be adapted for benzylic halides. Alternatively, reaction with diethyl phosphite under basic conditions can lead to the formation of a phosphonate (B1237965) ester. The synthesis of benzyl phosphoryl compounds can also be achieved through the deoxygenative coupling of thioesters in the presence of a base. organic-chemistry.org The selective debenzylation of neutral benzyl esters of phosphorus oxy-acids can also be a relevant transformation. rsc.org

Elimination Reactions and Formation of Styrenyl Derivatives

Elimination reactions, such as E1 and E2, which lead to the formation of alkenes, require the presence of a hydrogen atom on a carbon atom adjacent (in the beta position) to the carbon bearing the leaving group. In the case of this compound, the bromomethyl group (-CH₂Br) lacks a beta-hydrogen atom on an adjacent alkyl carbon. The adjacent carbon is part of the aromatic ring.

Therefore, a standard intramolecular β-elimination reaction to form a styrenyl derivative is not structurally possible for this compound. masterorganicchemistry.com While reactions of aryl halides can proceed through an elimination-addition mechanism via a benzyne (B1209423) intermediate under forcing conditions with very strong bases like sodium amide, this involves elimination of a proton from the aromatic ring itself, not the benzylic position. libretexts.org Such conditions are not relevant for the reactivity of the benzylic bromide moiety.

Organometallic Reactions (e.g., Grignard Reagents, Suzuki-Miyaura Coupling Precursors)

The benzylic bromide functionality allows for the formation of several types of organometallic reagents, which are powerful intermediates for carbon-carbon bond formation.

Grignard Reagents: this compound can be converted into the corresponding Grignard reagent, [4-(3-fluorophenoxy)benzyl]magnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ontosight.aithieme-connect.dechemguide.co.uk The formation of Grignard reagents from benzylic halides is a well-established process. thieme-connect.de A significant competing side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with a molecule of the starting benzyl bromide to produce a dimer, in this case, 1,2-bis[4-(3-fluorophenoxy)phenyl]ethane. The choice of solvent can be critical in minimizing this side reaction; for example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to suppress Wurtz coupling more effectively than THF for benzyl Grignard reactions. rsc.org

Suzuki-Miyaura Coupling Precursors: The compound can serve as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction typically couples an organoboron compound with an organic halide. wikipedia.org While most commonly applied to aryl (sp²) halides, the Suzuki-Miyaura coupling has been successfully extended to benzylic (sp³) halides. nih.govnih.gov In this context, this compound would react with an aryl or vinyl boronic acid (or its ester/trifluoroborate salt derivatives) to form a diarylmethane or an allylbenzene (B44316) derivative, respectively. nih.govresearchgate.net This C(sp³)–C(sp²) bond formation is a powerful tool for constructing complex molecular frameworks.

ReactionReagents & CatalystProduct Type
Suzuki-Miyaura CouplingR-B(OH)₂ (Aryl or Vinyl Boronic Acid)Diaryl Methane or Allylbenzene
Pd Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
Ligand (e.g., JohnPhos, SPhos)
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent (e.g., DMF, THF/H₂O)

Radical Reactions Involving Benzylic Bromide

The benzylic C-H bonds are inherently weaker than typical sp³ hybridized C-H bonds, a characteristic that facilitates the formation of a resonance-stabilized benzylic radical. libretexts.org Consequently, the bromomethyl group (-CH₂Br) on the phenoxy moiety is a prime site for radical-mediated reactions. One of the most common reactions is further bromination or substitution initiated by radical initiators.

Benzylic bromides are highly valued as intermediates in organic synthesis because the bromine atom can be readily displaced by a wide array of nucleophiles. gla.ac.uk The high reactivity is due to the stability of the benzylic carbocation intermediate in SN1 reactions and favorable orbital overlap in the transition state of SN2 reactions. gla.ac.uk

Radical chain reactions involving benzylic bromides can be initiated by heat, UV light, or chemical initiators like azobisisobutyronitrile (AIBN). libretexts.org A common reagent used for introducing bromine at the benzylic position is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, minimizing side reactions like electrophilic addition to the aromatic ring. masterorganicchemistry.comchadsprep.commasterorganicchemistry.com The general mechanism involves three key stages: initiation, propagation, and termination. masterorganicchemistry.com

Table 1: Typical Conditions for Radical Reactions at the Benzylic Position

Reaction TypeReagentsInitiatorSolventTypical Conditions
Benzylic BrominationN-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCCl₄, Benzene (B151609)Reflux
Radical Reduction (Dehalogenation)Tributyltin hydride (Bu₃SnH)AIBNToluene, Benzene80-110 °C
Carbon-Carbon Bond FormationAlkenes/Alkynes + Bu₃SnHAIBNBenzeneReflux

The stability of the benzyl radical is significantly enhanced by resonance, delocalizing the unpaired electron across the adjacent aromatic ring. libretexts.org This delocalization lowers the activation energy for radical formation, making the benzylic position particularly reactive. masterorganicchemistry.com

Reactivity and Stability of the Fluoroaryl Ether Linkage

The ether linkage in this compound connects two different aryl systems. Aryl ethers are generally characterized by high chemical stability due to the strength of the sp² carbon-oxygen bond. wikipedia.org However, the presence of a fluorine atom and the potential for reactions at the remote benzylic position can influence the ether's reactivity.

Aromatic Electrophilic Substitution Reactivity of the Benzene Rings

Analysis of Ring A (3-Fluorophenoxy Moiety)

Ring A is substituted with a fluorine atom at the 3-position and a phenoxy group at the 1-position.

Phenoxy Group (-OAr): The ether oxygen atom attached to Ring A is a powerful activating group. masterorganicchemistry.com It exerts a strong electron-donating resonance effect (+M) by delocalizing one of its lone pairs into the benzene ring. organicchemistrytutor.com This significantly increases the ring's electron density and makes it much more reactive than benzene. libretexts.orglatech.edu This resonance effect strongly directs incoming electrophiles to the ortho and para positions. The inductive effect (-I) of the electronegative oxygen is minor compared to its resonance effect. masterorganicchemistry.com

Combined Effect on Ring A: The potent activating and ortho, para-directing nature of the ether oxygen dominates over the weak deactivating effect of the fluorine atom. The directing influences of both groups are cooperative, reinforcing electron density at positions 2, 4, and 6. Therefore, Ring A is considered activated and will direct incoming electrophiles to these positions.

Analysis of Ring B (4-(Bromomethyl)phenyl Moiety)

Ring B is attached to the ether oxygen at the 1'-position and a bromomethyl group (-CH2Br) at the 4'-position.

Ether Linkage (-O-): From the perspective of Ring B, the substituent is an aryloxy group, which, like an alkoxy group, is strongly activating and ortho, para-directing due to the +M effect of the oxygen's lone pairs. organicchemistrytutor.comlatech.edu This directs substitution primarily to the 2' and 6' positions, as the 4' position is already substituted.

Bromomethyl Group (-CH2Br): An alkyl group, such as methyl, is typically weakly activating and ortho, para-directing. However, the presence of the electronegative bromine atom on the methyl group introduces a significant electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring through the methylene (B1212753) bridge, thus deactivating the ring relative to toluene. Despite this deactivation, the group is still generally considered to be an ortho, para-director.

Combined Effect on Ring B: The strong activating and directing effect of the ether linkage is the dominant influence on Ring B. It strongly activates the ortho positions (2' and 6'). The deactivating inductive effect of the bromomethyl group tempers this activation but does not change the regiochemical preference dictated by the powerful ether group.

Comparative Reactivity: Ring A vs. Ring B

To predict the site of electrophilic attack on the entire molecule, the relative activation of the two rings must be compared.

Ring A is activated by a powerful ether group, but this activation is somewhat diminished by the directly attached, electronegative fluorine atom.

Ring B is also activated by a powerful ether group, with its activation being reduced by the inductive effect of the bromomethyl group.

The deactivating inductive effect of the fluorine atom on Ring A is likely stronger than the attenuated inductive effect of the bromine on Ring B (since the bromine is one carbon removed from the ring). Therefore, Ring B is predicted to be the more electron-rich and consequently the more reactive of the two rings towards electrophilic attack.

Substitution is expected to occur predominantly on Ring B at the positions ortho to the strongly directing ether linkage (positions 2' and 6'), which are electronically enriched and sterically accessible. youtube.com

Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Based on the analysis above, the following table outlines the predicted major products for several common electrophilic aromatic substitution reactions.

ReactionReagentsElectrophilePredicted Major Product(s)
NitrationHNO3, H2SO4NO2+1-[4-(Bromomethyl)-2-nitrophenoxy]-3-fluorobenzene
BrominationBr2, FeBr3Br+1-[2-Bromo-4-(bromomethyl)phenoxy]-3-fluorobenzene
Friedel-Crafts AcylationCH3COCl, AlCl3CH3CO+1-(5-(Bromomethyl)-2-(3-fluorophenoxy)phenyl)ethan-1-one
SulfonationSO3, H2SO4SO35-(Bromomethyl)-2-(3-fluorophenoxy)benzenesulfonic acid

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Construction of Advanced Organic Scaffolds

The compound serves as a fundamental unit for creating larger, more complex organic frameworks, including polymers, macrocycles, and cage-like structures. Its ability to connect molecular fragments makes it an invaluable tool in supramolecular chemistry and materials science.

The electrophilic nature of the bromomethyl group allows 1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene to act as a monomer in polymerization reactions. When reacted with bifunctional nucleophiles, such as diphenols, diamines, or dithiols, it can undergo polycondensation to form polymers. In these reactions, each molecule of the bifunctional nucleophile displaces the bromide from two molecules of the benzyl (B1604629) bromide, creating repeating units linked by the 4-(3-fluorophenoxy)benzyl group. This process allows for the synthesis of novel polyethers, polyamines, and polythioethers with specific properties conferred by the fluorinated diaryl ether backbone.

Table 1: Potential Polymer Structures from this compound

Bifunctional Nucleophile (Monomer B)Resulting Polymer LinkagePotential Polymer Class
Hydroquinone-O-(C₆H₄)-O-CH₂-(C₆H₄)-O-(C₆H₄-F)-Polyether
1,4-Phenylenediamine-NH-(C₆H₄)-NH-CH₂-(C₆H₄)-O-(C₆H₄-F)-Polyamine
Benzene-1,4-dithiol-S-(C₆H₄)-S-CH₂-(C₆H₄)-O-(C₆H₄-F)-Polythioether

Macrocyclic compounds are of significant interest in fields ranging from medicinal chemistry to materials science. The synthesis of these large ring structures can be achieved by reacting this compound with suitable difunctional linker molecules under high-dilution conditions, which favor intramolecular cyclization over intermolecular polymerization. For instance, reaction with a flexible dithiol or diamine can lead to the formation of novel macrocycles containing the rigid diaryl ether unit. This strategy is analogous to methods using other bromomethyl-functionalized aromatics, such as tris(bromomethyl)benzene, for cyclizing peptides. researchgate.net The use of building blocks like 4-(bromomethyl)benzoate (B8499459) in solid-phase synthesis further demonstrates the utility of the bromomethyl group in forming macrocyclic libraries. nih.gov

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and natural products. nih.gov this compound is an ideal reagent for modifying heterocyclic systems through the introduction of the 4-(3-fluorophenoxy)benzyl substituent, which can modulate the biological activity and physical properties of the parent heterocycle.

Many nitrogen-containing heterocycles, such as pyrazoles, indoles, and quinolines, possess a nucleophilic nitrogen atom with a lone pair of electrons (or an acidic N-H proton that can be deprotonated). semanticscholar.orgresearchgate.net This site can readily attack the electrophilic carbon of the bromomethyl group in an N-alkylation reaction. google.comgoogle.com This reaction provides a straightforward method for synthesizing a variety of N-substituted heterocycles, where the substituent can play a critical role in the molecule's interaction with biological targets. The synthesis of substituted quinolines, for example, is crucial for developing new therapeutics, such as the cholesterol-lowering drug pitavastatin, which relies on a 3-(bromomethyl)quinoline (B55640) intermediate. asianpubs.orgasianpubs.org

Table 2: N-Alkylation of Heterocycles with this compound

Parent HeterocycleReaction TypeResulting Structure
PyrazoleN-Alkylation1-[4-(3-Fluorophenoxy)benzyl]pyrazole
IndoleN-Alkylation1-[4-(3-Fluorophenoxy)benzyl]indole
Quinoline (via precursor)Side-chain attachmentQuinoline with a 4-(3-fluorophenoxy)benzyl moiety

In a similar fashion to N-alkylation, the compound can be used for O-alkylation and S-alkylation of precursors containing nucleophilic oxygen or sulfur atoms. daneshyari.comresearchgate.netgrowingscience.com Phenolic hydroxyl groups or thiol groups, whether as simple molecules or as substituents on existing heterocyclic rings (e.g., hydroxy-benzofurans or mercapto-thiophenes), can react to form ether or thioether linkages, respectively. This reaction is a powerful tool for creating more complex molecules, linking different ring systems, and introducing the beneficial properties of the fluorinated diaryl ether motif.

Enabling Synthesis of Bio-relevant Molecular Frameworks

The structural features of this compound make it an excellent starting point for the synthesis of molecules with potential biological relevance. The diaryl ether core is a "privileged scaffold," meaning it is frequently found in compounds with diverse biological activities, including anticancer, antiviral, and antibacterial properties. nih.gov

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug's pharmacokinetic profile. Fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism, and it can improve lipophilicity, which affects how a drug is absorbed, distributed, and transported across cell membranes. mdpi.comresearchgate.netacs.org

A practical example of a similar, non-fluorinated building block is seen in the synthesis of etofenprox (B1671711) analogs. nih.govresearchgate.net Etofenprox is a pyrethroid insecticide that notably lacks an ester linkage, featuring a diaryl ether structure instead. vjol.info.vngoogle.comkoreascience.kr Synthetic routes to its analogs often involve the condensation of a substituted benzyl halide with an alcohol, a reaction for which this compound is perfectly suited. By using this fluorinated building block, novel etofenprox analogs could be synthesized, potentially with enhanced stability or activity. The versatility of this building block allows for its incorporation into a wide range of molecular frameworks, paving the way for the discovery of new therapeutic agents and agrochemicals. researchgate.net

Design and Synthesis of Ligand Systems for Catalysis

The development of novel ligands is crucial for advancing homogeneous catalysis, as the ligand structure dictates the catalytic activity, selectivity, and stability of the metal complex. This compound offers a valuable scaffold for creating new phosphine (B1218219) ligands, which are a cornerstone of catalysis.

The presence of the bromomethyl group allows for straightforward derivatization through nucleophilic substitution reactions. A common and powerful method for the synthesis of phosphine ligands involves the reaction of benzyl bromide derivatives with phosphines or their corresponding anions. nih.govbeilstein-journals.orgacs.org This reaction typically proceeds via an SN2 mechanism, where the phosphorus nucleophile displaces the bromide to form a new carbon-phosphorus bond. For instance, reacting this compound with a phosphine such as diphenylphosphine (B32561) would yield a tertiary phosphine ligand.

The reaction can be generalized as follows:

Ar-CH2Br + R2PH → Ar-CH2PR2 + HBr

Where 'Ar' represents the 4-(3-fluorophenoxy)phenyl group and 'R' can be various organic substituents on the phosphine.

The fluorine atom on the phenoxy ring is expected to exert a significant electronic influence on the resulting phosphine ligand. Fluorine is a highly electronegative atom, and its presence can withdraw electron density from the aromatic system. This electronic effect can be transmitted to the phosphorus atom, influencing its donor-acceptor properties. manchester.ac.uk Generally, electron-withdrawing groups on a phosphine ligand decrease its basicity and enhance its π-acceptor character. nih.govliv.ac.uk This modulation of the ligand's electronic properties is a key strategy in fine-tuning the performance of a metal catalyst for a specific reaction. acs.orgmdpi.com For example, in cross-coupling reactions, the electronic nature of the phosphine ligand can impact the rates of oxidative addition and reductive elimination, which are critical steps in the catalytic cycle. bris.ac.uk

Below is a table summarizing the key features of this compound as a precursor for phosphine ligands.

FeatureDescriptionImplication for Ligand Synthesis
Bromomethyl Group A reactive site for nucleophilic substitution.Enables the facile introduction of a phosphine moiety to form a C-P bond. nih.govbeilstein-journals.org
Fluorine Substituent An electron-withdrawing group.Modulates the electronic properties of the resulting phosphine ligand, potentially enhancing catalytic performance. manchester.ac.uk
Phenoxy Ether Linkage Provides structural flexibility and stability.Can influence the spatial arrangement of the ligand around a metal center.
Aromatic Backbone Provides a rigid and thermally stable framework.Contributes to the overall robustness of the ligand and the corresponding catalyst.

Building Blocks for Material Science Precursors

In the field of materials science, there is a continuous demand for new monomers that can be polymerized to create high-performance materials with tailored properties. This compound is a promising candidate for the synthesis of fluorinated poly(arylene ether)s (PAEs). researchgate.netrsc.orgresearchgate.netresearchgate.net

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, low dielectric constants, and hydrophobicity. researchgate.netmdpi.com These properties make them highly desirable for applications in microelectronics, aerospace, and membrane technologies. The incorporation of fluorine into the polymer backbone can significantly enhance these characteristics. bwise.kr

The bromomethyl group on this compound can be utilized in polymerization reactions. One potential route is through conversion of the bromomethyl group to a hydroxymethyl group, followed by reaction with a dihalide in a nucleophilic aromatic substitution polycondensation. A more direct approach could involve using the bromomethyl group to form ether linkages in a Williamson ether synthesis-type polymerization with a bisphenol.

The general structure of poly(arylene ether)s consists of aromatic rings linked by ether bonds. The specific properties of the polymer are determined by the structure of the repeating monomer units. researchgate.net The presence of the 3-fluorophenoxy group in the polymer derived from this compound would be expected to impart several beneficial properties to the resulting material.

The table below outlines the potential contributions of the structural elements of this compound to the properties of resulting polymers.

Structural ElementPotential Impact on Polymer Properties
Fluorine Atom Enhances thermal stability, chemical resistance, and hydrophobicity. Lowers the dielectric constant. researchgate.netmdpi.com
Ether Linkage Provides flexibility to the polymer chain, improving processability.
Aromatic Rings Contribute to high thermal stability and mechanical strength.
Bromomethyl Group (as a reactive handle) Allows for incorporation into the polymer backbone or for post-polymerization modification.

The synthesis of high-performance polymers from monomers like this compound could lead to materials with advanced properties suitable for demanding applications.

Computational and Theoretical Investigations

Electronic Structure and Conformation Analysis

Density Functional Theory (DFT) Studies

DFT calculations would be the primary method for investigating the electronic structure of the molecule. asianpubs.org Such studies typically involve geometry optimization to find the lowest energy conformation. For this molecule, the key degrees of freedom are the two torsion angles around the C-O-C ether bridge.

A potential energy surface scan, varying these torsion angles, would reveal the global and local energy minima. From the optimized geometry, a variety of electronic properties could be calculated.

| Molecular Electrostatic Potential (MEP) | (Map Data) | Visualizes electron-rich (negative potential, likely near F and O) and electron-poor (positive potential, likely near the benzylic hydrogens and C-Br bond) regions, predicting sites for intermolecular interactions. nih.gov |

Molecular Dynamics Simulations

MD simulations could provide insights into the dynamic behavior of 1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene in various environments, such as in different solvents or in the presence of other molecules. rsc.orgresearchgate.net By simulating the molecule's trajectory over time, one could analyze its conformational flexibility.

Key analyses would include:

Torsional Angle Distributions: Characterizing the range of motion and preferred conformations of the diphenyl ether linkage.

Solvent Effects: Understanding how solvent molecules arrange around the solute and influence its conformation and reactivity.

Interaction Energies: In simulations with other molecules (e.g., a nucleophile), MD can explore the initial non-covalent interactions preceding a chemical reaction. rsc.org

Reaction Mechanism Elucidation

The primary site of reactivity on this molecule is the benzylic bromide. This group is known to participate readily in nucleophilic substitution reactions. quora.comquora.com Computational chemistry is a powerful tool for elucidating the mechanisms of such reactions. researchgate.net

Transition State Analysis for Key Transformations

For a nucleophilic substitution reaction at the benzylic carbon, two primary mechanisms are possible: S_N1 (via a carbocation intermediate) and S_N2 (a concerted displacement). The benzyl (B1604629) group can stabilize a carbocation through resonance, making the S_N1 pathway plausible. quora.com

Computational analysis would involve:

Locating Transition States (TS): Using algorithms to find the saddle point on the potential energy surface corresponding to the S_N1 or S_N2 pathway.

Calculating Activation Energies (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. Comparing the activation energies for the S_N1 and S_N2 pathways would predict the dominant mechanism under specific conditions (e.g., choice of nucleophile and solvent).

Vibrational Frequency Analysis: A key confirmation of a true transition state is the presence of a single imaginary frequency, corresponding to the motion along the reaction coordinate.

Another potential reaction is the cleavage of the aromatic ether bond, though this typically requires harsh conditions like strong acids (HBr or HI). researchgate.netnumberanalytics.comnumberanalytics.com Transition state analysis could similarly be used to calculate the high activation barrier for this process.

Reactivity Predictions and Selectivity Profiling

DFT-based reactivity descriptors can predict the most likely sites for chemical reactions.

Table 2: Conceptual DFT Reactivity Descriptors

Descriptor Definition Predicted Site of Reactivity
Fukui Functions Measures the change in electron density when an electron is added or removed. The electrophilic Fukui function (f+) would be highest on the benzylic carbon, confirming it as the primary site for nucleophilic attack.
Local Softness Related to the Fukui function, indicates reactive sites based on the hard/soft acid/base principle. The benzylic carbon would be identified as a soft electrophilic center, favoring reactions with soft nucleophiles.

| Bond Dissociation Energy (BDE) | Energy required to homolytically break a bond. | The C-Br bond would have the lowest BDE compared to C-H, C-C, C-F, and C-O bonds, indicating its susceptibility to radical cleavage, which is relevant in radical-initiated reactions. dntb.gov.ua |

These descriptors would confirm that the bromomethyl group is the most reactive site for common organic transformations, far exceeding the reactivity of the C-F bond, the ether linkage, or the aromatic rings under typical nucleophilic or radical conditions.

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic data, which are invaluable for the structural confirmation of synthesized compounds.

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C chemical shifts. The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra. Calculations would show distinct signals for the two different aromatic rings and the -CH₂Br group.

IR Spectroscopy: Calculation of vibrational frequencies can predict the infrared spectrum. Key predicted peaks would include C-O-C ether stretches, C-Br stretches, C-F stretches, and aromatic C-H and C=C vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the UV-Vis absorption spectrum. rsc.org The predicted λ_max would correspond to π→π* transitions within the aromatic systems.

Theoretical Vibrational Frequencies and NMR Chemical Shifts

Theoretical Vibrational Frequencies

Theoretical calculations of vibrational frequencies, typically performed using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. For this compound, the calculated vibrational spectrum would be characterized by modes associated with its distinct structural components.

Key expected vibrational modes would include:

C-H stretching vibrations of the aromatic rings, typically appearing in the 3100-3000 cm⁻¹ region.

C-H stretching vibrations of the bromomethyl group (-CH₂Br), expected in the 3000-2850 cm⁻¹ range.

C-O-C stretching vibrations of the diaryl ether linkage, which are typically strong and found in the 1270-1230 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-F stretching vibration from the 3-fluorophenyl group, which is generally a strong band in the 1350-1120 cm⁻¹ range.

C-Br stretching vibration of the bromomethyl group, which is expected at lower frequencies, typically in the 700-500 cm⁻¹ region.

Aromatic C=C stretching vibrations within the benzene (B151609) rings, usually observed in the 1600-1450 cm⁻¹ range.

An illustrative table of expected vibrational frequency ranges for the functional groups present in this compound is provided below. It is important to note that these are general ranges and the precise frequencies for the entire molecule would be influenced by the electronic coupling between the different groups.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic RingC-H Stretch3100 - 3000
Aromatic RingC=C Stretch1600 - 1450
Diaryl EtherAsymmetric C-O-C Stretch1270 - 1230
Diaryl EtherSymmetric C-O-C Stretch1075 - 1020
FluoroaromaticC-F Stretch1350 - 1120
Bromomethyl GroupC-H Stretch3000 - 2850
Bromomethyl GroupC-Br Stretch700 - 500

Theoretical NMR Chemical Shifts

Theoretical calculations of NMR chemical shifts are instrumental in confirming molecular structures. For this compound, ¹H and ¹³C NMR spectra would be of primary interest.

¹H NMR: The proton chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and bromine atoms, as well as the oxygen of the ether linkage. The protons on the 3-fluorophenyl ring would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The benzylic protons of the -CH₂Br group would likely appear as a singlet in the range of 4.5-5.0 ppm, shifted downfield due to the adjacent bromine atom and the phenoxy group. The aromatic protons would be expected in the typical 6.8-7.5 ppm region.

¹³C NMR: The carbon chemical shifts would similarly be affected by the electronegative substituents. The carbon of the -CH₂Br group would be expected in the 30-40 ppm range. The carbon atoms attached to the ether oxygen and the fluorine atom would show significant shifts. Specifically, the carbon bonded to fluorine would exhibit a large one-bond C-F coupling constant.

A table of predicted ¹H and ¹³C NMR chemical shift ranges for the key structural motifs is presented below. These are estimates based on analogous structures.

NucleusStructural MoietyPredicted Chemical Shift Range (ppm)
¹HAromatic Protons (H-Ar)6.8 - 7.5
¹HMethylene (B1212753) Protons (-CH₂Br)4.5 - 5.0
¹³CAromatic Carbons (C-Ar)110 - 160
¹³CMethylene Carbon (-CH₂Br)30 - 40
¹³CAromatic Carbon bonded to Fluorine (C-F)160 - 165 (with large ¹JCF)
¹³CAromatic Carbons bonded to Oxygen (C-O)155 - 160

Electronic Absorption and Emission Characteristics

Theoretical methods can also predict the electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectra of a molecule by calculating the energies of its electronic transitions.

For this compound, the electronic absorption spectrum is expected to be dominated by π→π* transitions within the two aromatic rings. The presence of the ether linkage and the halogen substituents would likely cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. The primary absorption bands would be anticipated in the ultraviolet region, likely between 250 and 300 nm.

The emission characteristics, such as fluorescence, would depend on the nature of the lowest excited state. Many aromatic ethers are known to be fluorescent. The heavy bromine atom in the bromomethyl group could potentially lead to enhanced intersystem crossing, which might quench fluorescence and promote phosphorescence. However, without specific computational or experimental data, the emissive properties of this compound remain speculative.

A summary of the expected electronic spectral properties is provided in the table below.

Spectral PropertyExpected Transition TypeApproximate Wavelength Region (nm)
Electronic Absorption (UV-Vis)π→π250 - 300
Emission (Fluorescence)π→πPotentially in the near-UV or visible region, but may be weak

Advanced Characterization Techniques in Research Contexts

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of synthesized compounds by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For 1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene (C₁₃H₁₀BrFO), HRMS can differentiate its elemental composition from other potential isomers or compounds with the same nominal mass.

The technique's precision allows for the determination of the exact mass, typically to within 5 parts per million (ppm), which is crucial for verifying the molecular formula. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, the molecular ion peak [M]⁺ and bromine-containing fragment ions will appear as a pair of peaks (an isotopic doublet) of nearly equal intensity, separated by two mass units.

In a hypothetical HRMS analysis using a technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the expected exact masses for the molecular ions would be calculated as shown in the table below. Observation of this doublet with the correct mass accuracy and isotopic distribution provides definitive evidence for the presence of one bromine atom in the molecule and confirms its elemental composition.

IsotopologueMolecular FormulaCalculated Exact Mass (m/z)Relative Abundance (%)
[M]⁺ with ⁷⁹BrC₁₃H₁₀⁷⁹BrFO280.9948~100
[M+2]⁺ with ⁸¹BrC₁₃H₁₀⁸¹BrFO282.9927~98

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Elucidating Complex Structures

While 1D NMR (¹H, ¹³C, ¹⁹F) provides primary structural information, advanced NMR techniques are necessary for the complete and unambiguous assignment of all signals, especially for complex aromatic systems like this compound.

Two-Dimensional (2D) NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are powerful tools for establishing connectivity within the molecule.

COSY (¹H-¹H): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the adjacent protons on the fluorinated benzene (B151609) ring and the protons on the phenoxy-linked ring, helping to differentiate between the distinct aromatic systems.

HSQC (¹H-¹³C): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene (B1212753) protons of the -CH₂Br group to their carbon.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. biophysics.org The ¹⁹F chemical shift is very sensitive to the electronic environment. biophysics.org A single resonance would be expected for the fluorine atom on the benzene ring, and its coupling pattern with neighboring protons (³JHF and ⁴JHF) would be visible in both the ¹H and ¹⁹F spectra, further confirming the substitution pattern.

Solid-State NMR (ssNMR): Solid-state NMR provides information about the structure and dynamics of the molecule in its crystalline or amorphous solid form. For this compound, ¹³C and ¹⁹F ssNMR could reveal the presence of different polymorphs (distinct crystalline forms) through variations in chemical shifts and peak multiplicities. researchgate.netmarquette.edu It can also provide insights into molecular packing and intermolecular interactions that are averaged out in solution-state NMR. nih.govnih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, a detailed model of the molecule can be generated, providing exact bond lengths, bond angles, and torsion angles.

This technique would unequivocally confirm the connectivity and substitution pattern of the two aromatic rings, the ether linkage, and the bromomethyl group. Since the molecule is achiral, absolute stereochemistry is not a factor. However, crystallography provides invaluable information about the supramolecular arrangement, or crystal packing.

Analysis of the crystal structure would reveal intermolecular interactions that govern the solid-state assembly, such as:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen bonding: Non-covalent interactions involving the bromine atom.

C-H···π and C-H···O/F interactions: Weak hydrogen bonds that contribute to the stability of the crystal lattice.

Understanding these packing forces is critical in materials science, as they influence physical properties like melting point, solubility, and crystal morphology. While a specific crystal structure for this compound is not publicly available, analysis of similar substituted diaryl ethers often reveals complex packing motifs driven by a combination of these weak intermolecular forces.

Chromatographic Methods for Purity Assessment in Research Applications

Assessing the purity of a research compound is crucial for ensuring the reliability of subsequent experimental data. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be the most common approach for analyzing this compound. A typical setup would involve a C18 (octadecylsilane) stationary phase and a mobile phase gradient of acetonitrile (B52724) and water. nih.govresearchgate.net Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic rings show strong absorbance (e.g., ~254-270 nm). nih.gov The method's high resolution can separate the target compound from starting materials, reagents, and potential side products, such as the corresponding alcohol (hydrolysis product) or dibrominated species. Purity is determined by integrating the peak area of the main compound relative to the total area of all observed peaks.

Gas Chromatography (GC): GC, often coupled with a Mass Spectrometry (GC-MS) detector, is well-suited for analyzing volatile and semi-volatile compounds. shimadzu.comnih.gov this compound is expected to be sufficiently volatile for GC analysis. A typical GC method would use a non-polar or medium-polarity capillary column (e.g., DB-5ms) with helium as the carrier gas. bepls.com The MS detector provides both quantification (from the peak area) and identification (from the mass spectrum) of any impurities. This is particularly useful for identifying isomeric impurities or byproducts that may have similar retention times but different fragmentation patterns.

TechniqueTypical Stationary PhaseTypical Mobile Phase / Carrier GasCommon DetectorInformation Obtained
HPLCReversed-Phase C18Acetonitrile/Water GradientUV-Vis Diode ArrayQuantitative Purity, Separation of Non-volatile Impurities
GC-MSPolysiloxane (e.g., 5% Phenyl)HeliumMass SpectrometerQuantitative Purity, Identification of Volatile Impurities

Spectroscopic Analysis of Reaction Intermediates

Understanding reaction mechanisms is key to optimizing synthetic routes and minimizing side reactions. The synthesis of this compound typically involves the radical bromination of the corresponding methyl precursor, 1-fluoro-3-(p-tolyloxy)benzene. masterorganicchemistry.com This type of reaction is known to proceed via short-lived radical intermediates and can sometimes lead to side products. chadsprep.com

In situ spectroscopic techniques, particularly NMR, allow for real-time monitoring of the reaction mixture without the need for sampling and quenching. beilstein-journals.org By conducting the benzylic bromination reaction inside an NMR spectrometer (e.g., using a flow-NMR setup or a specialized reaction tube), researchers can track the disappearance of the starting material's methyl signal and the appearance of the product's methylene bromide signal. rsc.org

This approach can provide critical mechanistic insights:

Detection of Intermediates: While the primary benzylic radical is too short-lived to be observed directly by standard NMR, changes in line broadening or the appearance of signals from intermediate complexes might be detectable.

Identification of Byproducts: The formation of the dibrominated side product, 1-[4-(dibromomethyl)phenoxy]-3-fluorobenzene, can be readily identified by the appearance of its characteristic methine (-CHBr₂) proton signal. rsc.org Monitoring the formation of this and other impurities allows for the fine-tuning of reaction conditions (e.g., stoichiometry of the brominating agent like N-Bromosuccinimide (NBS), light intensity, temperature) to maximize the yield of the desired monobrominated product. masterorganicchemistry.comrsc.org

Future Research Directions and Emerging Paradigms

Sustainable and Green Synthesis Approaches

A significant future direction lies in the development of environmentally benign synthetic routes for 1-[4-(Bromomethyl)phenoxy]-3-fluorobenzene, moving away from traditional methods that may involve harsh reagents and volatile organic solvents. labinsights.nl Green chemistry principles are becoming central to modern pharmaceutical and chemical manufacturing, emphasizing waste reduction, energy efficiency, and the use of renewable resources. researchgate.netresearchgate.net

Catalyst Development for Enhanced Efficiency

The primary synthetic route to the core ether structure of the target molecule often involves variations of the Williamson ether synthesis. numberanalytics.comfrancis-press.comfrancis-press.com Future research will likely focus on creating advanced catalytic systems that improve the efficiency and sustainability of this key step.

Heterogeneous Catalysts: Development of solid-supported catalysts, such as sulfated metal oxides on alumina (B75360) supports, offers significant advantages. google.com These catalysts are easily recoverable and reusable, reducing waste and simplifying product purification. google.com For instance, catalysts formulated from readily available Group IB metals like copper have shown excellent conversion and selectivity in phenol (B47542) etherification. google.com Research into materials like phosphated metal oxides is also promising, as they are reported to be water-tolerant and thermally stable, which could lead to more robust and regenerable catalytic systems. nrel.gov

Phase-Transfer Catalysts (PTC): While PTC has been successfully applied to Williamson ether synthesis, future work could focus on developing more efficient and recyclable catalysts, such as polymer-supported cationic acrylate (B77674) polymers, which can facilitate reactions in solid-liquid-liquid systems. francis-press.com

Mild Acid Catalysts: The use of mild, eco-friendly catalysts like boric acid, which has proven effective for condensation reactions in aqueous media, could be explored for etherification, potentially avoiding corrosive acidic catalysts. researchgate.net

Catalyst TypePotential Advantages for SynthesisResearch Focus
Heterogeneous Catalysts (e.g., Sulfated Metal Oxides) Reusable, easy separation from product, reduced waste. google.comImproving stability, activity, and water tolerance. google.comnrel.gov
Advanced Phase-Transfer Catalysts Enhanced reaction rates, applicability in multi-phase systems. tandfonline.comDevelopment of polymer-supported and recyclable catalysts. francis-press.com
Mild Lewis Acids (e.g., Boric Acid) Environmentally benign, cost-effective, selective. researchgate.netApplication to ether synthesis under aqueous or solvent-free conditions. researchgate.net
Bimetallic Nanoparticles High activity and selectivity for specific transformations. rsc.orgCreating catalysts for selective deoxygenation or hydrogenation post-synthesis. rsc.org

Solvent-Free or Aqueous Reaction Media Studies

A major goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. labinsights.nlmdpi.com Research into conducting the synthesis of this compound in alternative media is a critical emerging paradigm.

Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) under solvent-free conditions represents a powerful green approach. tandfonline.comresearchgate.net This technique can dramatically reduce reaction times and energy consumption while often improving yields. mdpi.commdpi.com For the synthesis of aromatic ethers, reactions mediated by solid bases like potassium fluoride (B91410) on alumina under solvent-free conditions have shown promise, with some substrates reacting at room temperature. researchgate.net

Aqueous Media: Performing organic reactions in water is highly desirable from an environmental standpoint. researchgate.net The development of surfactant-assisted Williamson ether synthesis in aqueous media is an example of a green methodology that could be adapted for this compound. francis-press.com Utilizing catalysts like boric acid that are effective in water could make fully aqueous synthesis feasible. researchgate.net

Flow Chemistry and Automated Synthesis Applications

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. researchgate.neteuropa.euresearchgate.net This technology is particularly well-suited for the synthesis of pharmaceutical intermediates.

Flow chemistry systems allow for precise control over reaction parameters like temperature, pressure, and mixing, leading to higher yields and purity. europa.euresearchgate.net The large surface-area-to-volume ratio in flow reactors enables excellent heat transfer, making it possible to safely conduct highly exothermic reactions, such as certain bromination or nitration processes, that would be hazardous on a large scale in a batch reactor. europa.eu For a multi-step synthesis, a "telescoped" reaction sequence can be designed where the product of one reactor flows directly into the next, where a new reagent is introduced, minimizing manual handling and purification steps. nih.govunimi.it

In parallel, the rise of automated synthesis platforms, which combine robotics with high-throughput analysis, can accelerate the discovery and optimization of reaction conditions. researchgate.netchemrxiv.org Such systems can perform hundreds or thousands of experiments in a short period, rapidly identifying optimal catalysts, solvents, and temperatures for the synthesis of this compound and its subsequent derivatives. researchgate.net This approach moves small-molecule synthesis closer to the highly efficient, automated processes used for peptides and oligonucleotides. chemrxiv.org

Photochemical and Electrochemical Transformations

Harnessing light or electrical energy to drive chemical reactions offers unique, sustainable, and often milder alternatives to traditional thermal methods. These approaches can provide novel pathways for the synthesis and functionalization of the target molecule.

Photochemical Synthesis: Photo-initiated reactions are a key area of green chemistry. For the bromination step, initiating the reaction with natural sunlight instead of chemical initiators or high-energy lamps presents a greener, more energy-efficient method. google.com Visible-light-induced strategies are also emerging for C-H bond functionalization, which could enable novel cyclization or annulation reactions starting from derivatives of the target compound without the need for expensive metal catalysts. chemrxiv.org Furthermore, combining visible-light photoactivation with organocatalysis could facilitate asymmetric reactions for creating chiral derivatives. acs.org

Electrochemical Synthesis: Electro-organic synthesis uses electricity to drive redox reactions, often avoiding the need for stoichiometric chemical oxidants or reductants and thus minimizing waste. This could be explored for forming the ether linkage or for subsequent derivatization reactions.

Exploiting Novel Reactivity Modes for Derivatization

The functional groups of this compound—the benzyl (B1604629) bromide and the fluoroaromatic ring—provide rich opportunities for derivatization using modern synthetic methods. libretexts.orggreyhoundchrom.compsu.edu Future research will focus on moving beyond classical nucleophilic substitution at the benzylic position to explore more complex and controlled transformations.

Advanced Cross-Coupling: The bromomethyl group is an excellent handle for various cross-coupling reactions. While simple substitution is common, palladium-catalyzed reactions could be used to form C-C, C-N, or C-S bonds, linking the molecule to other complex fragments.

C-H Functionalization: The fluorinated aromatic ring is a target for direct C-H functionalization. This cutting-edge strategy allows for the introduction of new functional groups onto the aromatic ring without the need for pre-functionalized starting materials, making synthetic routes more atom-economical and efficient.

Multi-Component Reactions (MCRs): Designing MCRs that incorporate a derivative of this compound could rapidly generate molecular complexity. For example, copper-catalyzed three-component reactions have been used to synthesize highly functionalized ethers from alcohols, diazo compounds, and other reagents, a strategy that could be adapted to build upon the core structure of the target molecule. nih.gov

Derivatization StrategyTarget MoietyPotential Outcome
Advanced Cross-Coupling Bromomethyl GroupFormation of complex C-C, C-N, and C-S bonds. researchgate.net
Direct C-H Functionalization Fluoroaromatic RingIntroduction of new substituents without pre-functionalization. chemrxiv.org
Multi-Component Reactions Entire MoleculeRapid construction of complex, diverse derivatives in a single step. nih.gov
Pre-column Derivatization Tagging Bromomethyl GroupIntroduction of tags for enhanced analytical detection (e.g., in LC-MS/MS). rsc.org

Integration into Supramolecular Chemistry and Nanotechnology Research

The distinct structural and electronic properties of this compound make it an intriguing candidate for use in materials science, particularly in supramolecular chemistry and nanotechnology.

Supramolecular Assembly: The presence of halogen atoms (bromine and fluorine) and an aromatic system allows the molecule to participate in non-covalent interactions like halogen bonding and π-π stacking. These interactions are fundamental to crystal engineering and the design of self-assembling molecular systems. Future research could explore its use as a "tecton" or building block to construct complex, ordered supramolecular architectures such as coordination polymers or molecular frameworks. acs.org

Nanotechnology Applications: The surface functionalization of nanoparticles is a common method to tailor their properties for specific applications. cd-bioparticles.net The bromomethyl group serves as an effective anchor for covalently attaching the molecule to the surface of nanomaterials (e.g., gold nanoparticles, quantum dots, or carbon-based nanomaterials). This surface modification can alter the electronic, optical, or thermal properties of the nanoparticles. cd-bioparticles.net Halogenation can specifically be used to tune charge transport properties, which is critical for electronic devices. cd-bioparticles.net Furthermore, radiation-based technologies are increasingly used to synthesize and modify nanomaterials, a field where functionalized organic molecules play a key role. iaea.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-[4-(bromomethyl)phenoxy]-3-fluorobenzene, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 3-fluorophenol with 4-bromomethylbenzyl bromide under basic conditions (e.g., NaH in DMF/MeCN) yields the target compound. Solvent choice (polar aprotic solvents like DMF), temperature (60–80°C), and reaction time (12–24 hours) are critical for maximizing yield .
  • Validation : Monitor reaction progress using TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Characterization Techniques :

  • NMR Spectroscopy : ¹H-NMR peaks for the aromatic protons (δ 6.8–7.4 ppm) and bromomethyl group (δ ~4.5 ppm) confirm connectivity. ¹³C-NMR and ¹⁹F-NMR further validate fluorinated and brominated positions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ or [M+Na]⁺ with exact mass matching theoretical values .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential toxicity and lachrymatory effects .
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Label containers with hazard warnings .

Advanced Research Questions

Q. How does the bromomethyl group in this compound influence its reactivity in cross-coupling reactions?

  • Mechanistic Insight : The bromomethyl moiety serves as an electrophilic site for SN2 reactions (e.g., with nucleophiles like amines or thiols) or Suzuki-Miyaura couplings. Fluorine’s electron-withdrawing effect enhances leaving-group ability, facilitating substitution .
  • Case Study : In synthesizing arylsulfonamide inhibitors, bromomethyl substitution enables conjugation with sulfonate groups, as demonstrated in sodium 4-(3-fluorobenzyloxy)benzenesulfonate preparation (65% yield) .

Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction resolve structural ambiguities?

  • Crystallization Issues : Low solubility in common solvents and conformational flexibility of the phenoxy group complicate crystal growth. Slow evaporation from ethyl acetate/hexane mixtures at 4°C may yield suitable crystals .
  • X-ray Analysis : Crystallographic data reveal bond angles, torsion angles, and non-coplanar aromatic rings. For example, weak C–H⋯O interactions stabilize the crystal lattice, aiding in confirming stereochemistry .

Q. How is this compound utilized in radiopharmaceutical synthesis, particularly for ¹⁸F-labeled probes?

  • Application : The bromomethyl group can be substituted with ¹⁸F via isotopic exchange or nucleophilic fluorination. For instance, in preparing ¹⁸F-labeled amino acids, bromine acts as a leaving group for fluorine-18 incorporation under mild conditions (e.g., K¹⁸F/Kryptofix 2.2.2 in acetonitrile) .
  • Optimization : Use phase-transfer catalysts and anhydrous conditions to improve radiochemical yield (>85%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.